Benzo[b]quinolizinium, bromide
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Overview
Description
Benzo[b]quinolizinium, bromide is a polycyclic aromatic compound with a quaternary nitrogen atom It is known for its unique structural properties and its ability to interact with nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]quinolizinium, bromide can be synthesized through several methods. One common approach involves the use of 2-pyridinecarboxaldehyde as a starting material . The synthesis typically involves a series of reactions, including cyclization and bromination, to form the final product. Another method involves the use of palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]quinolizinium, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolizinium derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the benzo[b]quinolizinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]quinolizinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Benzo[b]quinolizinium, bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorescent dyes and DNA intercalators. Its unique structure allows for the development of compounds with specific photophysical properties.
Biology: This compound is studied for its interactions with nucleic acids, particularly DNA.
Medicine: This compound and its derivatives have shown potential as anticancer agents due to their ability to bind to DNA and interfere with cellular functions.
Mechanism of Action
The mechanism of action of benzo[b]quinolizinium, bromide involves its interaction with nucleic acids. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can act as a fluorescent probe, allowing for the detection and quantification of nucleic acids in biological samples .
Comparison with Similar Compounds
Benzo[b]quinolizinium, bromide can be compared with other similar compounds, such as:
Naphtho[1,2-b]quinolizinium: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
3-arylnaphtho[1,2-b]quinolizinium: These derivatives exhibit pronounced fluorosolvatochromic properties, making them useful as optical probes for characterizing different media.
The uniqueness of this compound lies in its versatile chemical reactivity and its ability to interact with nucleic acids, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
7547-88-8 |
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Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
benzo[b]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H10N.BrH/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H/q+1;/p-1 |
InChI Key |
PIYWJWXEZWYQDR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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